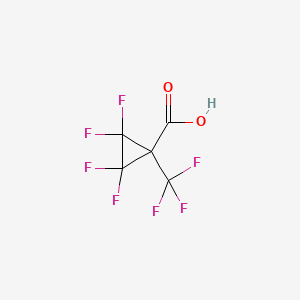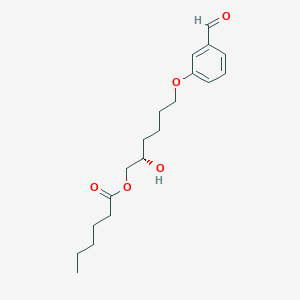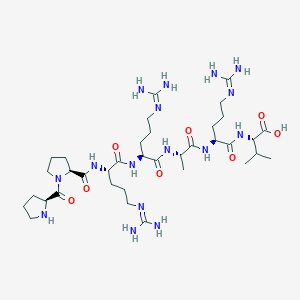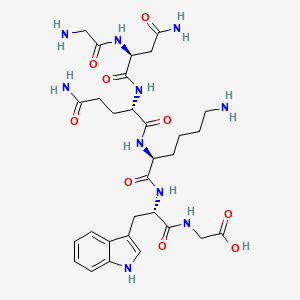
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. This compound is notable for its unique structure, which includes a cyclopropane ring substituted with both trifluoromethyl and tetrafluoro groups. The presence of multiple fluorine atoms imparts significant chemical stability and unique reactivity, making it an important intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of 1,1,1-trifluoro-2-iodoethane with ethyl diazoacetate in the presence of a copper catalyst to form the cyclopropane ring. Subsequent fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride yields the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity. Industrial methods also focus on minimizing hazardous by-products and optimizing reaction conditions to ensure safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products:
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amides, ethers, or thioethers.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorinated analogs can enhance metabolic stability and bioavailability.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, the compound can act as a bioisostere, mimicking the behavior of natural substrates while providing enhanced stability and resistance to metabolic degradation .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the additional fluorine atoms on the cyclopropane ring.
2,2,3,3-Tetrafluorobutane-1,4-diol: Contains a similar tetrafluorinated backbone but differs in functional groups and overall structure.
Fenpropathrin: A pyrethroid insecticide with a similar cyclopropane core but different substituents and applications.
Uniqueness: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert chemical intermediates .
Propriétés
Numéro CAS |
917951-64-5 |
|---|---|
Formule moléculaire |
C5HF7O2 |
Poids moléculaire |
226.05 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5HF7O2/c6-3(7)2(1(13)14,4(3,8)9)5(10,11)12/h(H,13,14) |
Clé InChI |
AEKBSACOYMDZQM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C1(C(C1(F)F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)

![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)

![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)


![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
![2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol](/img/structure/B12616760.png)

![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
